molecular formula C27H29NO4 B413526 Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B413526
M. Wt: 431.5g/mol
InChI Key: WJFHFMWEDHXODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 2-(benzyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and yield. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(benzyloxy)phenyl]-2-ethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H29NO4

Molecular Weight

431.5g/mol

IUPAC Name

ethyl 2-ethyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H29NO4/c1-3-20-26(27(30)31-4-2)24(25-21(28-20)14-10-15-22(25)29)19-13-8-9-16-23(19)32-17-18-11-6-5-7-12-18/h5-9,11-13,16,24,28H,3-4,10,14-15,17H2,1-2H3

InChI Key

WJFHFMWEDHXODR-UHFFFAOYSA-N

SMILES

CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCC

Canonical SMILES

CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCC

Origin of Product

United States

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